Eltrombopag is a small molecule classified as a non-peptidyl thrombopoietin receptor agonist (TPO-RA). [ [], [], [] ] It mimics the action of thrombopoietin, a hormone that stimulates the production of platelets. [ [], [] ] In scientific research, Eltrombopag serves as a valuable tool for studying platelet production pathways, immune responses, and potential therapeutic targets for various diseases. [ [], [], [], [], [] ]
Eltrombopag-13C4 is a carbon-13 labeled derivative of eltrombopag, a thrombopoietin receptor agonist primarily used to treat thrombocytopenia. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in pharmacokinetic studies. Eltrombopag itself is a non-peptide small molecule that stimulates the production of platelets by acting on the thrombopoietin receptor, which is critical for hematopoiesis.
Eltrombopag-13C4 is synthesized through chemical processes that involve the incorporation of carbon-13 isotopes into the eltrombopag structure. This compound is available from various chemical suppliers and is utilized in both research and clinical settings to study the pharmacokinetics and pharmacodynamics of eltrombopag.
Eltrombopag-13C4 falls under the classification of thrombopoietin receptor agonists. It is categorized as a synthetic organic compound, specifically a pyrazole derivative, due to its structural features.
The synthesis of Eltrombopag-13C4 typically begins with the preparation of a labeled pyrazole ring, followed by its coupling with a biphenyl carboxylic acid derivative. This process ensures that the carbon-13 isotopes are effectively incorporated into the final product.
Eltrombopag-13C4 retains the core structure of eltrombopag, modified to include carbon-13 isotopes. The molecular formula remains consistent with that of eltrombopag but includes specific positions where carbon-13 is substituted.
Eltrombopag-13C4 can undergo various chemical reactions, including:
These reactions are typically performed under controlled conditions to ensure selectivity and yield.
Eltrombopag-13C4 acts primarily as an agonist at the thrombopoietin receptor, stimulating platelet production through several biochemical pathways:
The pharmacokinetics indicate that after oral administration, peak plasma concentrations are typically reached within 2 to 4 hours, highlighting its rapid absorption characteristics.
Eltrombopag-13C4 has several significant applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2